1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride
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Overview
Description
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C15H16ClF2N It is a derivative of phenylpropanamine, where two fluorine atoms are substituted at the ortho positions of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and nitroethane.
Formation of Nitroalkene: The reaction between 2-fluorobenzaldehyde and nitroethane under basic conditions forms a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)propan-2-amine hydrochloride
- 2-(4-Fluorophenyl)propan-2-amine hydrochloride
Comparison
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride is unique due to the presence of two fluorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with only one fluorine atom, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1,3-bis(2-fluorophenyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N.ClH/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17;/h1-8,13H,9-10,18H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVMNQIWNCYEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC2=CC=CC=C2F)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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